molecular formula C11H14BrNO2 B13867735 4-(2-Bromo-3-methoxyphenyl)morpholine

4-(2-Bromo-3-methoxyphenyl)morpholine

Cat. No.: B13867735
M. Wt: 272.14 g/mol
InChI Key: YXKWZEHVWYDNHE-UHFFFAOYSA-N
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Description

4-(2-Bromo-3-methoxyphenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The compound this compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-3-methoxyphenyl)morpholine can be achieved through several synthetic routes. One common method involves the bromination of 3-methoxyphenylmorpholine. The reaction typically proceeds as follows:

  • Bromination: : 3-Methoxyphenylmorpholine is treated with bromine in the presence of a suitable solvent, such as dichloromethane, at low temperatures (0°C to room temperature). The reaction yields this compound as the major product.

  • Cyclization: : Another approach involves the cyclization of 2-bromo-3-methoxyphenylamine with ethylene oxide in the presence of a base, such as potassium carbonate, to form the morpholine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-3-methoxyphenyl)morpholine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy group to a hydroxyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of aldehydes or carboxylic acids from the methoxy group.

    Reduction: Formation of de-brominated or hydroxylated derivatives.

Scientific Research Applications

4-(2-Bromo-3-methoxyphenyl)morpholine has several scientific research applications:

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of potential drug candidates due to its ability to interact with biological targets.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-3-methoxyphenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The morpholine ring provides structural stability and enhances the compound’s solubility in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromo-4-methoxyphenyl)morpholine: Similar structure with the methoxy group at a different position.

    4-(2-Chloro-3-methoxyphenyl)morpholine: Similar structure with a chlorine atom instead of bromine.

    4-(2-Bromo-3-hydroxyphenyl)morpholine: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

4-(2-Bromo-3-methoxyphenyl)morpholine is unique due to the specific positioning of the bromine and methoxy groups, which influence its reactivity and interaction with biological targets. The presence of the morpholine ring further enhances its versatility in various applications.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

4-(2-bromo-3-methoxyphenyl)morpholine

InChI

InChI=1S/C11H14BrNO2/c1-14-10-4-2-3-9(11(10)12)13-5-7-15-8-6-13/h2-4H,5-8H2,1H3

InChI Key

YXKWZEHVWYDNHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1Br)N2CCOCC2

Origin of Product

United States

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